![molecular formula C9H12N2O2 B1489913 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1779968-59-0](/img/structure/B1489913.png)
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrroles can be synthesized using several methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex. The core pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of “2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air .Scientific Research Applications
Visible Light-Induced Synthesis
The compound has been used in a visible light-induced diastereoselective synthesis process. This method involves using 2H-azirines and maleimides in the presence of an organic photocatalyst, which is efficient, environmentally friendly, and proceeds with good functional group tolerance .
(4+3) Cycloadditions for Tropane Synthesis
It serves as a diene component in (4+3) cycloadditions, which is a convergent and step-economical assembly method for creating the tropane or nortropane nucleus, crucial in synthesizing 8-azabicyclo[3.2.1]octane frameworks .
Construction of Tricyclic Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones
The compound is central to approaches for constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with various sized heterocycles, based on the (3+2) cycloaddition reaction of azomethine ylides with maleimides .
Polyfunctional Hexahydropyrrolo Synthesis
A new synthetic approach involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters has been developed to create polyfunctional hexahydropyrrolo [3,4-b]pyrroles using this compound .
Synthesis of Spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole] Derivatives
This compound has been used to synthesize new derivatives of 3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones by cycloaddition of azomethine ylides obtained from isatins and various α-amino acids to maleimides .
Photocatalytic Applications
Although not directly mentioned for the specific compound , polypyrrole nanostructures (which share a similar pyrrole structure) have been reported to have photocatalytic applications .
Biological Descriptor Investigation
A series of pyrrolo [3,2-c] pyrroles were synthesized and characterized using various analytical techniques including FT-IR, UV-Vis and NMR spectroscopic studies. The biological descriptors of these compounds were investigated using DFT calculation .
properties
IUPAC Name |
5-cyclopropyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-3-10-4-7(6)9(13)11(8)5-1-2-5/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYHGXTADEPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3CNCC3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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